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Compound of Interest

Compound Name: ATX inhibitor 9

Cat. No.: B15144351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological

evaluation of a potent autotaxin (ATX) inhibitor, designated as aATX inhibitor 9. The

information is compiled from publicly available patent literature, specifically patent

WO2021078227A1, where it is referred to as compound 3.[1] This document aims to serve as a

technical resource for researchers and professionals engaged in the field of drug discovery and

development, with a particular focus on novel therapeutics targeting the ATX-LPA signaling

axis.

Introduction to Autotaxin and Its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2

(ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity. It plays a

crucial role in hydrolyzing lysophosphatidylcholine (LPC) to produce lysophosphatidic acid

(LPA). LPA is a bioactive signaling lipid that interacts with a family of G protein-coupled

receptors (GPCRs), leading to a wide range of cellular responses, including cell proliferation,

migration, survival, and differentiation.

The ATX-LPA signaling pathway is implicated in various physiological processes; however, its

dysregulation has been linked to the pathophysiology of numerous diseases. Elevated levels of

ATX and LPA are associated with cancer progression and metastasis, fibrosis (particularly

idiopathic pulmonary fibrosis), inflammation, and cholestatic pruritus. Consequently, the

inhibition of ATX has emerged as a promising therapeutic strategy for these conditions. aATX
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inhibitor 9 is a novel small molecule designed to potently and selectively inhibit the enzymatic

activity of autotaxin.

Discovery of aATX Inhibitor 9
aATX inhibitor 9, chemically named N-(5-cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-

yl)acetamide, was disclosed in the patent WO2021078227A1 as a potent inhibitor of autotaxin.

[1] The patent describes a series of "thickened heteroaryl derivatives" designed for the

treatment of diseases where ATX is implicated, such as cancer and fibrotic diseases. The

discovery of this inhibitor is rooted in the exploration of a chemical scaffold that can effectively

interact with the active site of the autotaxin enzyme.

The general structure-activity relationship (SAR) studies of autotaxin inhibitors often focus on

molecules that can occupy the hydrophobic pocket and interact with key residues in the active

site of ATX. The design of aATX inhibitor 9, with its distinct heteroaryl core and substituted

phenylacetylene moiety, reflects a rational approach to achieving high-potency inhibition.

Synthesis of aATX Inhibitor 9
The synthesis of aATX inhibitor 9 is detailed in the patent literature and involves a multi-step

process.[1] The following is a summary of the synthetic protocol for the preparation of N-(5-

cyano-4-((3,5-difluorophenyl)ethynyl)pyridin-2-yl)acetamide.

Step 1: Synthesis of 2-amino-4-chloro-5-cyanopyridine

To a solution of 2-amino-5-cyanopyridine in N,N-dimethylformamide (DMF), N-

chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction mixture is

stirred for several hours until the starting material is consumed. The product, 2-amino-4-chloro-

5-cyanopyridine, is then isolated by extraction and purified by column chromatography.

Step 2: Sonogashira Coupling

2-amino-4-chloro-5-cyanopyridine is coupled with 1-ethynyl-3,5-difluorobenzene via a

Sonogashira reaction. The reaction is carried out in a mixture of toluene and water in the

presence of a palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst, typically

copper(I) iodide. A base, such as triethylamine, is used to facilitate the reaction. The mixture is
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heated under an inert atmosphere until the reaction is complete. The resulting product, 2-

amino-4-((3,5-difluorophenyl)ethynyl)-5-cyanopyridine, is purified by column chromatography.

Step 3: Acetylation

The final step involves the acetylation of the amino group. 2-amino-4-((3,5-

difluorophenyl)ethynyl)-5-cyanopyridine is dissolved in a suitable solvent, such as

dichloromethane (DCM), and treated with acetyl chloride or acetic anhydride in the presence of

a base like triethylamine or pyridine. The reaction is typically run at room temperature. After

completion, the reaction is quenched, and the final product, N-(5-cyano-4-((3,5-

difluorophenyl)ethynyl)pyridin-2-yl)acetamide (aATX inhibitor 9), is isolated and purified.

Quantitative Data
The inhibitory activity of aATX inhibitor 9 against autotaxin was evaluated, and the half-

maximal inhibitory concentration (IC50) was determined. This quantitative data is crucial for

assessing the potency of the inhibitor.

Inhibitor Chemical Name Target IC50 (nM) Reference

aATX Inhibitor 9

N-(5-cyano-4-

((3,5-

difluorophenyl)et

hynyl)pyridin-2-

yl)acetamide

Autotaxin (ATX) 1.2
WO2021078227

A1[1]

Experimental Protocols
General Synthetic Chemistry Procedures
All reagents and solvents were of commercial grade and used without further purification

unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on

silica gel plates. Flash column chromatography was performed using silica gel. 1H NMR and

13C NMR spectra were recorded on a standard NMR spectrometer. Mass spectra were

obtained using a mass spectrometer with an electrospray ionization (ESI) source.

Autotaxin Inhibition Assay
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The inhibitory activity of aATX inhibitor 9 on autotaxin was determined using a fluorogenic

assay. A common method for this is the FS-3 assay, which utilizes a synthetic substrate that

fluoresces upon cleavage by ATX.

Principle: The assay utilizes a fluorogenic substrate, such as FS-3, which is a

lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. In

its intact form, the quencher suppresses the fluorescence of the fluorophore. When autotaxin

cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable

increase in fluorescence.

Procedure:

Recombinant human autotaxin enzyme is pre-incubated with varying concentrations of the

test compound (aATX inhibitor 9) in an assay buffer (e.g., Tris-HCl, pH 8.0, containing

CaCl2, MgCl2, and bovine serum albumin) in a 96-well or 384-well plate.

The reaction is initiated by the addition of the fluorogenic substrate FS-3.

The fluorescence intensity is measured kinetically over a period of time using a fluorescence

plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation

and 530 nm emission for FS-3).

The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

The percent inhibition for each concentration of the inhibitor is calculated relative to a control

reaction containing no inhibitor.

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme

activity, is determined by fitting the dose-response curve using a suitable nonlinear

regression model.
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Caption: The ATX-LPA signaling pathway and the mechanism of inhibition by aATX inhibitor 9.

Experimental Workflow for aATX Inhibitor 9
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Caption: Workflow for the synthesis and biological evaluation of aATX inhibitor 9.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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